![molecular formula C16H15N3OS B10842105 2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10842105.png)
2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by a pyrido[1,2-a]pyrimidin-4-one core structure with a thiomorpholine substituent at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one typically involves the chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one. One efficient method is the metal-free C-3 chalcogenation, which can be performed under mild reaction conditions. This process involves the use of iodine as a catalyst and can be executed on a gram scale, yielding high amounts of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for chalcogenation, palladium catalysts for alkenylation, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, chalcogenation can yield 3-ArS/ArSe derivatives, while alkenylation can produce functionalized pyrido[1,2-a]pyrimidin-4-one derivatives .
Wissenschaftliche Forschungsanwendungen
2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit DNA-dependent protein kinase by binding to the active site, thereby interfering with DNA repair processes . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
2-Morpholin-4-yl-quinolin-4-ones: These compounds also exhibit inhibitory activity against DNA-dependent protein kinase but have different core structures.
Pyrido[1,2-a]pyrimidin-2-ones: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H15N3OS |
---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-thiomorpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C16H15N3OS/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2 |
InChI-Schlüssel |
LGFZVFQIQUWUBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.